molecular formula C20H21ClN2O3 B12460959 N-(5-chloro-2-methylphenyl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide

N-(5-chloro-2-methylphenyl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B12460959
M. Wt: 372.8 g/mol
InChI Key: LNPNGXUROSXORN-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound that belongs to the class of pyrrolidine carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Carboxamide Group: This step often involves the reaction of the pyrrolidine derivative with an appropriate amine.

    Substitution Reactions:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methylphenyl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction might involve the conversion of the ethoxy group to a hydroxyl group.

    Reduction: Reduction reactions could target the carbonyl group in the pyrrolidine ring.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, blocking receptor sites, or altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-2-methylphenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
  • N-(5-chloro-2-methylphenyl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxylate

Uniqueness

N-(5-chloro-2-methylphenyl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chloro and ethoxy groups can affect its solubility, stability, and interaction with biological targets compared to similar compounds.

Properties

Molecular Formula

C20H21ClN2O3

Molecular Weight

372.8 g/mol

IUPAC Name

N-(5-chloro-2-methylphenyl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C20H21ClN2O3/c1-3-26-17-8-6-16(7-9-17)23-12-14(10-19(23)24)20(25)22-18-11-15(21)5-4-13(18)2/h4-9,11,14H,3,10,12H2,1-2H3,(H,22,25)

InChI Key

LNPNGXUROSXORN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=C(C=CC(=C3)Cl)C

Origin of Product

United States

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